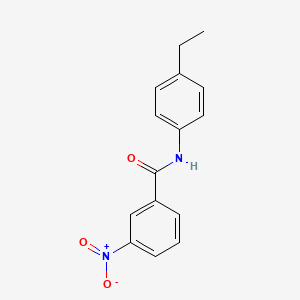

N-(4-ethylphenyl)-3-nitrobenzamide

Description

N-(4-Ethylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the meta position of the benzoyl ring and a 4-ethylphenyl substituent on the amide nitrogen.

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-11-6-8-13(9-7-11)16-15(18)12-4-3-5-14(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEDUAAQRVKPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313268-04-1 | |

| Record name | N-(4-ETHYLPHENYL)-3-NITROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-nitrobenzamide typically involves the nitration of 4-ethylphenylamine followed by acylation. One common method is as follows:

Nitration: 4-ethylphenylamine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the amine group.

Acylation: The resulting 3-nitro-4-ethylphenylamine is then reacted with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Reduction: The major product is N-(4-ethylphenyl)-3-aminobenzamide.

Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Applications De Recherche Scientifique

N-(4-ethylphenyl)-3-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of N-(4-ethylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide group can also form hydrogen bonds with biological macromolecules, influencing their function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural analogs of N-(4-ethylphenyl)-3-nitrobenzamide vary in substituent type, position, and functional groups. Below is a systematic comparison:

2.1 Substituent Variations on the Amide Nitrogen

- N-(3-Chlorophenethyl)-4-nitrobenzamide (): Replaces the ethylphenyl group with a 3-chlorophenethyl chain. The para-nitro position (vs. meta in the target compound) may alter steric interactions in biological systems .

SW088799 (3-[butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide) () :

- Features a fluorobenzamide core and a sulfamoyl group.

- The fluorine atom enhances polarity and metabolic stability, while the sulfamoyl group introduces hydrogen-bonding capacity, likely improving target binding affinity.

- Retains the 4-ethylphenyl group, suggesting shared pharmacokinetic profiles with the target compound .

2.2 Nitro Group Position and Electronic Effects

- 4-Nitro-N-(3-nitrophenyl)benzamide (): Contains nitro groups at both the benzamide (para) and aniline (meta) positions. This may enhance reactivity in nucleophilic substitution or reduction reactions .

- N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide (): Substitutes the ethyl group with an acetamido moiety and adds a chloro substituent at the benzamide’s para position.

2.3 Functional Group Additions

Activité Biologique

N-(4-ethylphenyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes involved in cellular processes.

- Receptor Interaction : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against certain bacterial strains.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549). The IC values ranged from 10 to 20 µM, indicating moderate potency against these cell lines.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| A549 | 18 |

Antimicrobial Activity

Research has also highlighted the antimicrobial effects of this compound against various bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Activity in Vivo : A study conducted on xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells via caspase activation.

- Antimicrobial Efficacy : In a clinical setting, patients with bacterial infections showed improvement when treated with formulations containing this compound as part of a combination therapy, emphasizing its potential as an adjunctive treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.